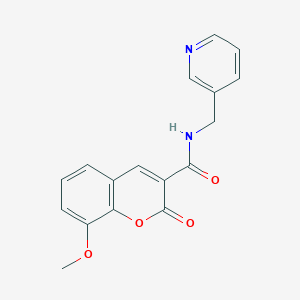
8-methoxy-2-oxo-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-2-oxo-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide is a chemical compound that has shown potential in scientific research applications. This compound is also known as PBOX-15 and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of PBOX-15 is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. PBOX-15 may also inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
PBOX-15 has been shown to have biochemical and physiological effects on cancer cells. Studies have shown that PBOX-15 can induce apoptosis in cancer cells, inhibit cancer cell growth and proliferation, and inhibit the activity of certain enzymes involved in cancer cell growth. PBOX-15 has also been shown to have low toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using PBOX-15 in lab experiments is its anti-cancer properties and low toxicity in normal cells. PBOX-15 has also been shown to be stable under various conditions, making it a suitable candidate for further research. However, one of the limitations of using PBOX-15 in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on PBOX-15. One area of research is the development of more efficient synthesis methods for PBOX-15. Another area of research is the investigation of the mechanism of action of PBOX-15, which could lead to the development of more effective anti-cancer therapies. Additionally, further studies are needed to determine the optimal dosage and administration of PBOX-15 in vivo.
Métodos De Síntesis
There are various methods for synthesizing PBOX-15, but the most commonly used method is the reaction of 3-pyridinemethanol with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid. The reaction takes place in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction yields PBOX-15 in good to excellent yields.
Aplicaciones Científicas De Investigación
PBOX-15 has shown potential in scientific research applications, particularly in the field of cancer research. Studies have shown that PBOX-15 has anti-cancer properties and can induce apoptosis in cancer cells. PBOX-15 has also been shown to inhibit the growth and proliferation of cancer cells.
Propiedades
Fórmula molecular |
C17H14N2O4 |
|---|---|
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
8-methoxy-2-oxo-N-(pyridin-3-ylmethyl)chromene-3-carboxamide |
InChI |
InChI=1S/C17H14N2O4/c1-22-14-6-2-5-12-8-13(17(21)23-15(12)14)16(20)19-10-11-4-3-7-18-9-11/h2-9H,10H2,1H3,(H,19,20) |
Clave InChI |
JMEMKCOMOKHTBN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CN=CC=C3 |
SMILES canónico |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(2-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278996.png)
![2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278997.png)
![4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B279001.png)
![2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one](/img/structure/B279002.png)
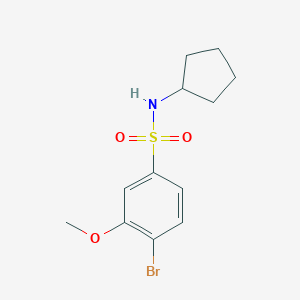
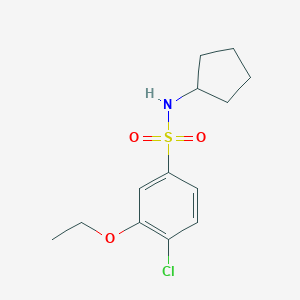

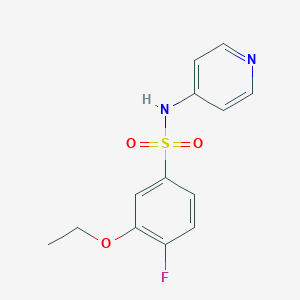


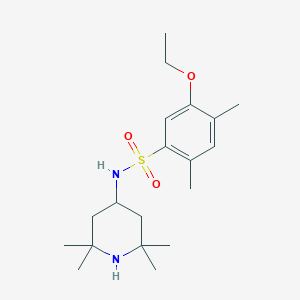

![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)